1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a trityloxymethyl group attached to an oxolan ring, and a diazinane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by the formation of the oxolan ring. The trityloxymethyl group is introduced through a tritylation reaction, and the final diazinane-dione structure is achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The trityloxymethyl group can be substituted with other groups, providing a pathway for the synthesis of diverse analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 5,6-dihydrouridine
Uniqueness
What sets 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione apart is its unique trityloxymethyl group, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C28H28N2O5 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C28H28N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24,26,31H,16-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 |
InChI Key |
TZDDVGBSAFCVRG-BFLUCZKCSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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